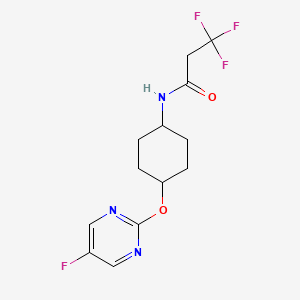

3,3,3-trifluoro-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)propanamide

Description

This compound is a fluorinated propanamide derivative featuring a stereochemically defined (1r,4r)-cyclohexyl core. The cyclohexyl group is substituted at the 4-position with a 5-fluoropyrimidin-2-yloxy moiety, while the trifluoromethyl group on the propanamide backbone enhances lipophilicity and metabolic stability.

Properties

IUPAC Name |

3,3,3-trifluoro-N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F4N3O2/c14-8-6-18-12(19-7-8)22-10-3-1-9(2-4-10)20-11(21)5-13(15,16)17/h6-7,9-10H,1-5H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKEIGHPUCVWSTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)CC(F)(F)F)OC2=NC=C(C=N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F4N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analog: 3-Phenyl-N-((1r,4r)-4-(Pyrimidin-2-yloxy)cyclohexyl)propanamide

Key Differences :

- Substituents : Lacks the 5-fluoro group on the pyrimidine ring and the trifluoromethyl group on the propanamide.

- Impact: The absence of fluorine reduces electronegativity and may decrease binding affinity to hydrophobic targets. The phenyl group (vs. Source: PubChem (structural analog) .

Pyrazine-Based Analog: 3-Phenyl-N-[(1r,4r)-4-(Pyrazin-2-yloxy)cyclohexyl]propanamide (BK63142)

Key Differences :

Fluorinated Pyrimidine Derivatives

Example 53: 4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide

Key Differences :

- Core Structure : Chromen-4-one fused with pyrazolopyrimidine vs. cyclohexyl-propanamide.

- Fluorination : Multiple fluorine atoms (5-fluoro on pyrimidine, 3-fluorophenyl) enhance target binding and stability.

Data : - Molecular Weight: 589.1 g/mol (M⁺+1)

- Melting Point: 175–178°C

Source : Patent Application (fluorinated heterocycle) .

Cyclopropane Carboxamide Analog: (1R,2S)-2-[[(2,4-Dimethyl-5-pyrimidinyl)oxy]methyl]-2-(3-fluorophenyl)-N-(5-fluoro-2-pyridinyl)cyclopropanecarboxamide

Structural and Functional Insights

- Fluorination Effects: The target’s 5-fluoro and trifluoromethyl groups likely enhance metabolic stability and target binding compared to non-fluorinated analogs .

- Stereochemistry : The (1r,4r)-cyclohexyl configuration is shared with analogs, suggesting importance in maintaining conformational rigidity .

- Heterocycle Variations: Pyrimidine (electron-rich) vs.

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing 3,3,3-trifluoro-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)propanamide, and what key reagents/conditions are involved?

- Methodological Answer : The synthesis involves multi-step reactions:

Cyclohexyl Intermediate : Functionalization of the trans-cyclohexanol derivative via nucleophilic substitution with 5-fluoropyrimidin-2-yloxy groups under Mitsunobu conditions (e.g., DIAD, PPh3) .

Amide Coupling : Reaction of 3,3,3-trifluoropropanoic acid with the cyclohexylamine intermediate using carbodiimide coupling agents (e.g., EDC·HCl, HOBt) in anhydrous DCM or DMF .

- Key Considerations : Optimize reaction time/temperature (e.g., 0–25°C for coupling) and use TLC/HPLC to monitor progress. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How is the structural integrity of this compound validated during synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm regiochemistry of the cyclohexyl group (axial vs. equatorial substituents via <sup>1</sup>H-<sup>1</sup>H coupling constants) and fluoropyrimidine orientation .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]<sup>+</sup> ion) and isotopic patterns matching fluorine/trifluoromethyl groups .

- X-ray Crystallography (if applicable): Resolve stereochemical ambiguities in the cyclohexyl core .

Q. What preliminary biological assays are recommended to assess its drug-like properties?

- Methodological Answer : Prioritize:

- Solubility : Measure in PBS (pH 7.4) and DMSO using nephelometry .

- Plasma Stability : Incubate with mouse/human plasma (37°C, 24h) and quantify degradation via LC-MS .

- CYP450 Inhibition : Screen against major isoforms (e.g., CYP3A4) using fluorogenic substrates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility or reactivity data for this compound?

- Methodological Answer :

- Controlled Replication : Repeat experiments under standardized conditions (e.g., solvent purity, temperature) to isolate variables .

- Advanced Characterization : Use DSC (differential scanning calorimetry) to detect polymorphic forms affecting solubility .

- Computational Modeling : Predict solvation free energy (COSMO-RS) or reactive sites (DFT calculations) to explain discrepancies .

Q. What strategies optimize bioactivity through structure-activity relationship (SAR) studies?

- Methodological Answer :

- Scaffold Modifications :

- Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., CF3 → NO2) to assess potency shifts .

- Vary the pyrimidine substituents (e.g., 5-fluoro → 5-chloro) to evaluate target selectivity .

- Pharmacophore Mapping : Use docking simulations (AutoDock Vina) to identify critical interactions with target proteins (e.g., kinase ATP-binding pockets) .

Q. How can researchers address conflicting mechanistic data in target engagement studies?

- Methodological Answer :

- Biochemical Assays : Compare IC50 values across orthogonal assays (e.g., fluorescence polarization vs. radiometric kinase assays) .

- Cellular Target Validation : Apply CRISPR knockouts or siRNA silencing of putative targets to confirm on-/off-mechanisms .

- SPR/BLI Analysis : Quantify binding kinetics (kon/koff) to distinguish direct vs. allosteric interactions .

Q. What methodologies are recommended for studying its pharmacokinetics in preclinical models?

- Methodological Answer :

- In Vivo PK : Administer IV/PO doses in rodents; collect plasma at timepoints (0–24h) for LC-MS/MS quantification .

- Tissue Distribution : Use whole-body autoradiography or QWBA (quantitative whole-body autoradiography) with radiolabeled compound .

- Metabolite ID : Perform HR-MS/MS on urine/bile samples to identify phase I/II metabolites .

Notes for Experimental Design

- Stereochemical Purity : Ensure trans-configuration of the cyclohexyl group via NOE NMR experiments .

- Fluorine Handling : Use fluorinated solvents (e.g., HFIP) sparingly due to environmental/toxicity concerns .

- Data Reproducibility : Archive batch-specific characterization data (e.g., HPLC chromatograms) for cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.